Taxine B

Übersicht

Beschreibung

Taxine B is a natural product found in Taxus cuspidata, Taxus, and other organisms with data available.

Biologische Aktivität

Taxine B is a toxic alkaloid derived from the yew tree (Taxus baccata), known for its significant biological activity, particularly in relation to cardiovascular effects. This article explores the mechanisms of action, toxicological effects, and potential therapeutic applications of this compound, supported by relevant case studies and research findings.

Calcium Channel Antagonism

this compound primarily acts as a calcium channel blocker, which contributes to its cardiotoxic effects. It interferes with calcium ion influx in cardiac tissues, leading to a decrease in heart contractility and conduction velocity. Studies have shown that this compound can slow down atrial and ventricular rates in isolated heart preparations, indicating its potential as a class 1 antiarrhythmic agent .

Potassium Channel Modulation

Emerging research suggests that this compound may also modulate potassium ion channels, particularly in sinoatrial node cells. This modulation could explain the observed absence of P waves in electrocardiograms (ECGs) of individuals intoxicated with yew, suggesting a disruption in normal cardiac rhythm . The interaction with potassium channels may also position this compound as a candidate for developing antimalarial drugs due to its potential to affect the Plasmodium falciparum K channel .

Toxicological Profile

Acute Toxicity

The acute toxicity of this compound has been documented through various studies. The median lethal dose (LD50) for mice is reported to be approximately 13.1 mg/kg when administered subcutaneously . In humans, poisoning from Taxus baccata can lead to severe cardiovascular symptoms, including bradycardia and hypotension. A case study highlighted that despite high serum levels of this compound during hemodialysis, clinical improvement was observed, suggesting complex interactions between the drug's kinetics and patient response .

Comparative Toxicity

this compound is considered more cardiotoxic than its counterpart, Taxine A. This increased toxicity is attributed to its stronger effects on calcium channels and potentially greater interference with cardiac electrical activity . Understanding the specific mechanisms of toxicity is crucial for developing effective treatments for yew poisoning.

Table 1: Summary of Biological Activities and Effects of this compound

| Activity | Description |

|---|---|

| Calcium Channel Blockade | Decreases heart contractility; classified as a class 1 antiarrhythmic drug |

| Potassium Channel Modulation | Potential involvement in cardiac rhythm disturbances; possible implications for antimalarial drug development |

| Acute Toxicity | LD50 = 13.1 mg/kg in mice; severe cardiovascular symptoms in humans |

| Hemodialysis Efficacy | Limited removal during hemodialysis; clinical improvement noted despite high serum levels |

Case Studies

-

Case Report on Hemodialysis

A patient presented with Taxus baccata poisoning underwent hemodialysis. Despite persistent high levels of this compound, the patient's condition improved significantly during treatment. This suggests that while hemodialysis may not effectively remove this compound, it could stabilize hemodynamic parameters through other mechanisms such as correcting metabolic acidosis . -

Experimental Myocardial Damage

In animal studies, this compound demonstrated protective effects against experimental myocardial damage, resembling the action of traditional calcium channel blockers. This finding indicates potential therapeutic applications in managing certain cardiac conditions if the toxic profile can be mitigated .

Future Perspectives

The future exploration of this compound's properties could lead to novel therapeutic applications, particularly in cardiology and possibly in treating malaria. Further research is necessary to clarify its mechanisms of action and to develop modified compounds that retain beneficial effects while minimizing toxicity.

Eigenschaften

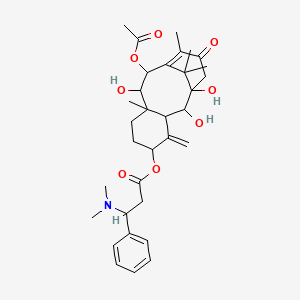

IUPAC Name |

(10-acetyloxy-1,2,9-trihydroxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) 3-(dimethylamino)-3-phenylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H45NO8/c1-18-23(36)17-33(40)29(38)27-19(2)24(42-25(37)16-22(34(7)8)21-12-10-9-11-13-21)14-15-32(27,6)30(39)28(41-20(3)35)26(18)31(33,4)5/h9-13,22,24,27-30,38-40H,2,14-17H2,1,3-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMZFIBDTPOUHMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(C3(CCC(C(=C)C3C(C(C2(C)C)(CC1=O)O)O)OC(=O)CC(C4=CC=CC=C4)N(C)C)C)O)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H45NO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40276247 | |

| Record name | Taxine B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40276247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

583.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1361-51-9, 1361-50-8 | |

| Record name | Taxine B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1361-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Taxine B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001361519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Taxine B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40276247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.